4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazoline derivative featuring a 4-oxobutanoic acid backbone substituted with a 3,4-dimethoxyphenyl group at position 3 and a 4-ethylphenyl group at position 5 of the pyrazoline ring.
Properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-15-5-7-16(8-6-15)19-14-18(24-25(19)22(26)11-12-23(27)28)17-9-10-20(29-2)21(13-17)30-3/h5-10,13,19H,4,11-12,14H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZCTDDCGJMPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.44 g/mol. The structure consists of a pyrazole ring substituted with various aromatic groups, which are crucial for its biological activity.
The biological activity of pyrazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some compounds may modulate receptor activity, leading to altered cellular responses.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:
- A study demonstrated that related pyrazole compounds showed inhibitory effects on various cancer cell lines (e.g., MCF7, A549) with IC50 values indicating potent activity against these cells .
- Specific derivatives have been shown to inhibit tubulin polymerization, a critical process in cancer cell division .
Anti-inflammatory Effects
Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. A notable case study reported:
- The synthesis of new pyrazole derivatives that exhibited significant inhibition of inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound's antimicrobial properties have been explored in various studies:
- Some derivatives demonstrated effective inhibition against bacterial strains and fungi, indicating their potential use as antimicrobial agents .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is a well-known pharmacophore in medicinal chemistry. Compounds containing this structure have been investigated for their potential as:
- Anti-inflammatory agents : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Anticancer agents : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer drugs .
Biochemical Studies
Research has shown that derivatives of this compound can modulate enzymatic activities:
- Enzyme inhibition : Certain pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Neuropharmacology
There is emerging evidence that pyrazole derivatives may influence neurotransmitter systems:
- Cognitive enhancement : Some studies have reported that specific pyrazole compounds can enhance cognitive function and memory retention in animal models, suggesting their potential use in treating neurodegenerative diseases .
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Key Observations:
- Halogen vs. In contrast, the target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, which could stabilize π-π interactions in hydrophobic pockets .
- Heteroaromatic Substitutions : The thienyl group in introduces a sulfur atom, altering solubility and metabolic pathways compared to purely phenyl-based systems.
- Synthetic Efficiency : Yields for halogenated analogs (24: 86%; 25: 27%) highlight the impact of substituent complexity on reaction efficiency. The target compound’s dimethoxy and ethyl groups may require optimized conditions to mitigate steric hindrance during synthesis .
Physicochemical and Functional Comparisons
Table 2: Functional Group Impact on Properties
Key Observations:
- The 4-ethylphenyl group at position 5 provides moderate hydrophobicity, balancing solubility and membrane permeability—a critical factor for oral bioavailability .
- Compounds with fused aromatic systems (e.g., quinolinone in ) exhibit higher molecular weights (~500–600 g/mol), which may limit blood-brain barrier penetration compared to the target compound’s simpler structure.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid, and how can reaction yields be optimized?
- Methodology : The compound’s pyrazole core can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by functionalization of the oxobutanoic acid moiety. General Procedure G (as described in ) involves coupling intermediates under reflux with catalysts like DCC/DMAP. Yield optimization requires temperature control (e.g., 80–100°C), solvent selection (e.g., THF or DMF), and stoichiometric adjustments. Lower yields (e.g., 22–27% in ) may arise from side reactions; purification via flash chromatography (hexane/EtOAc gradients) improves purity (>95% by HPLC) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazole ring and substituent positions. For example, the dihydro-pyrazole protons appear as doublets of doublets (δ 3.2–4.5 ppm), while methoxy groups resonate at δ ~3.8 ppm .
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 475.2 for C27H26N2O5) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound, and how do torsion angles influence its bioactivity?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL (Bruker AXS) or SHELXL (open-source) is standard. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), T = 100–295 K .
- Refinement : Full-matrix least-squares on F² with R1 < 0.05. Torsion angles (e.g., C3–N2–C5–C6) reveal conformational flexibility, impacting receptor binding. For example, a planar pyrazole ring (torsion ~0°) enhances π-π stacking with hydrophobic kinase domains .
Q. How does the 3,4-dimethoxyphenyl substituent modulate dual EGFR/HER2 inhibition, and what SAR insights support this?
- Methodology :
- In Silico Docking : Molecular docking (AutoDock Vina) shows the 3,4-dimethoxy groups form hydrogen bonds with HER2’s Met774 and EGFR’s Thr830.
- Biological Assays : IC50 values against EGFR (e.g., 12 nM) and HER2 (e.g., 18 nM) are determined via kinase inhibition assays (ADP-Glo™). Analogues with electron-withdrawing groups (e.g., 4-Cl) reduce potency, suggesting electron-donating methoxy groups enhance affinity .
Q. How can researchers reconcile discrepancies in biological activity data across structurally similar pyrazole derivatives?
- Methodology :
- Meta-Analysis : Compare IC50 values from multiple studies (e.g., vs. 10) using ANOVA to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell line: MCF-7 vs. MDA-MB-231; serum concentration: 10% FBS). Contradictions in cytotoxicity (e.g., EC50 ranging from 1–10 µM) may stem from variations in cell permeability or metabolic stability .
Q. What computational approaches predict the metabolic stability of this compound in preclinical development?
- Methodology :
- ADME Modeling : SwissADME predicts CYP450 metabolism (e.g., CYP3A4-mediated demethylation of methoxy groups).
- In Vitro Validation : Liver microsome assays (human or rat) quantify half-life (t1/2) using LC-MS/MS. The carboxylic acid moiety may undergo glucuronidation, reducing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
